molecular formula C4H9NaO3S B13214856 Sodium 2-methoxypropane-1-sulfinate

Sodium 2-methoxypropane-1-sulfinate

Cat. No.: B13214856
M. Wt: 160.17 g/mol
InChI Key: JPNFKJKGYLHEAE-UHFFFAOYSA-M
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Description

Sodium 2-methoxypropane-1-sulfinate is an organosulfur compound with the molecular formula C₄H₉NaO₃S. It is a sodium salt of 2-methoxypropane-1-sulfinic acid and is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-methoxypropane-1-sulfinate typically involves the reaction of 2-methoxypropane-1-sulfinic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization or evaporation of the solvent.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the reaction of 2-methoxypropane-1-sulfinic acid with sodium carbonate or sodium bicarbonate in a controlled environment to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-methoxypropane-1-sulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonates.

    Reduction: It can be reduced to form sulfides.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products:

Scientific Research Applications

Sodium 2-methoxypropane-1-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2-methoxypropane-1-sulfinate involves its ability to act as a nucleophile or electrophile in chemical reactions. It can donate or accept electrons, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

  • Sodium methanesulfinate
  • Sodium ethanesulfinate
  • Sodium benzenesulfinate

Comparison: Sodium 2-methoxypropane-1-sulfinate is unique due to its methoxy group, which imparts different reactivity and properties compared to other sodium sulfinates. For example, sodium methanesulfinate and sodium ethanesulfinate lack the methoxy group, resulting in different chemical behavior and applications .

Properties

Molecular Formula

C4H9NaO3S

Molecular Weight

160.17 g/mol

IUPAC Name

sodium;2-methoxypropane-1-sulfinate

InChI

InChI=1S/C4H10O3S.Na/c1-4(7-2)3-8(5)6;/h4H,3H2,1-2H3,(H,5,6);/q;+1/p-1

InChI Key

JPNFKJKGYLHEAE-UHFFFAOYSA-M

Canonical SMILES

CC(CS(=O)[O-])OC.[Na+]

Origin of Product

United States

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